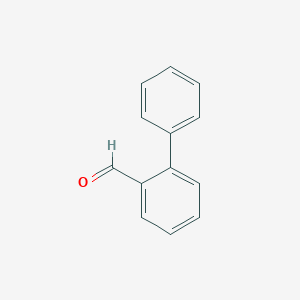

2-Phenylbenzaldehyde

Descripción general

Descripción

2-Phenylbenzaldehyde is a significant organic compound extensively studied for its diverse applications in the field of organic synthesis and medicinal chemistry. It serves as a precursor for various chemical reactions and analyses due to its unique chemical structure and properties.

Synthesis Analysis

The synthesis of derivatives similar to 2-Phenylbenzaldehyde, such as thiobenzaldehydes and nitrobenzaldehydes, involves innovative routes that ensure stability and reactivity for further chemical transformations. For instance, thiobenzaldehydes were synthesized and isolated as stable crystalline compounds by desulfurization of corresponding overcrowded cyclic polysulfides with phosphine reagents, showcasing the adaptability of benzaldehyde derivatives to generate structurally diverse compounds (Takeda, Tokitoh, & Okazaki, 1997).

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives, including 2-Phenylbenzaldehyde, is crucial for their reactivity and properties. Studies on nitrobenzaldehydes revealed non-coplanar conformers, where the nitro group is twisted with respect to the phenyl ring, influencing their reactivity and application in synthesis routes (Sainz-Díaz, 2002).

Chemical Reactions and Properties

2-Phenylbenzaldehyde and its derivatives undergo various chemical reactions, demonstrating their versatility. For example, 2-hydroxybenzaldehydes efficiently react with internal and terminal alkynes, accompanied by cleavage of the aldehyde C-H bond, to give corresponding 2-alkenoylphenols. This showcases the compound's ability to participate in complex chemical transformations, leading to a wide range of products (Kokubo, Matsumasa, Nishinaka, Miura, & Nomura, 1999).

Aplicaciones Científicas De Investigación

Summary of the Application

2-Phenylbenzaldehyde is identified as a metabolite in the degradation pathway of phenanthrene, a type of PAH, by the endophytic strain Pseudomonas chlororaphis 23aP .

Methods of Application

The strain 23aP utilized phenanthrene in a wide range of concentrations (6–100 ppm). Metabolites from the phenanthrene-enriched cultures were analyzed by gas chromatography–mass spectrometry (GC-MS) and thin-layer chromatography (HPTLC) .

Results or Outcomes

The analysis identified several metabolites, including 2-phenylbenzaldehyde. This suggests that the phenanthrene degradation pathway of strain 23aP is initiated at the 1,2-, 3,4-carbon positions .

2. Selective Reduction of Carbon–Carbon Double Bonds

Summary of the Application

2-Phenylbenzimidazoline (PBI), generated in situ from o-phenylenediamine and benzaldehyde, is used as a mild, selective, and convenient reducing agent for the selective reduction of carbon–carbon double bonds of a variety of electron-deficient olefins .

Methods of Application

2-Phenylbenzimidazoline is generated in situ from o-phenylenediamine and benzaldehyde in alcohols. It is then used to selectively reduce carbon–carbon double bonds of electron-deficient olefins .

Results or Outcomes

The reduction of α,β-unsaturated ketones to the corresponding saturated ketones could also be accomplished (but, less effectively) with PBI with the aid of a Lewis-acid catalyst .

3. Vibrational Dynamics of Crystalline 4-Phenylbenzaldehyde

Summary of the Application

The vibrational dynamics of crystalline 4-Phenylbenzaldehyde were studied using inelastic neutron scattering (INS) spectra and periodic density functional theory (DFT) calculations .

Methods of Application

Periodic DFT calculations were used to assess the vibrational spectra of molecular crystals. The calculations provided a nearly one-to-one match between the calculated and observed bands in the INS spectrum of crystalline 4-phenylbenzaldehyde .

Results or Outcomes

The calculations allowed the unambiguous assignment of the phenyl torsional mode at ca. 118–128 cm −1, from which a phenyl torsional barrier of ca. 4000 cm −1 is derived, and the identification of the collective mode involving the antitranslational motion of CH···O bonded pairs .

4. Biodegradation of Phenanthrene

Summary of the Application

2-Phenylbenzaldehyde is identified as a metabolite in the degradation pathway of phenanthrene, a type of polycyclic aromatic hydrocarbon (PAH), by the endophytic strain Pseudomonas chlororaphis 23aP .

Methods of Application

The strain 23aP utilized phenanthrene in a wide range of concentrations (6–100 ppm). Metabolites from the phenanthrene-enriched cultures were analyzed by gas chromatography–mass spectrometry (GC-MS) and thin-layer chromatography (HPTLC) .

Results or Outcomes

The analysis identified several metabolites, including 2-phenylbenzaldehyde. This suggests that the phenanthrene degradation pathway of strain 23aP is initiated at the 1,2-, 3,4-carbon positions .

5. Antioxidant Studies

Summary of the Application

Two 2-phenyl-benzofurans, moracin C and its isomer iso-moracin C, were comparatively studied using redox-related antioxidant assays and non-redox antioxidant assays .

Methods of Application

The antioxidant potential of moracin C and iso-moracin C was evaluated using redox-related antioxidant assays and non-redox antioxidant assays .

Results or Outcomes

Both moracin C and iso-moracin C can act as 2-phenyl-benzofuran antioxidants; their antioxidant mechanisms may include redox-related electron transfer and H+ transfer, and non-redox radical-adduct-formation . A double bond at the conjugation position can enhance the redox-related antioxidant potential, but hardly affects the radical-adduct-formation potential .

6. Biodegradation of Phenanthrene

Summary of the Application

2-Phenylbenzaldehyde is identified as a metabolite in the degradation pathway of phenanthrene, a type of polycyclic aromatic hydrocarbon (PAH), by the endophytic strain Pseudomonas chlororaphis 23aP .

Methods of Application

The strain 23aP utilized phenanthrene in a wide range of concentrations (6–100 ppm). Metabolites from the phenanthrene-enriched cultures were analyzed by gas chromatography–mass spectrometry (GC-MS) and thin-layer chromatography (HPTLC) .

Results or Outcomes

The analysis identified several metabolites, including 2-phenylbenzaldehyde. This suggests that the phenanthrene degradation pathway of strain 23aP is initiated at the 1,2-, 3,4-carbon positions .

Safety And Hazards

Propiedades

IUPAC Name |

2-phenylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRCBXLHWTVPEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80923309 | |

| Record name | [1,1'-Biphenyl]-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylbenzaldehyde | |

CAS RN |

1203-68-5, 55171-99-8 | |

| Record name | [1,1′-Biphenyl]-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-2-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001203685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055171998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Biphenylcarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

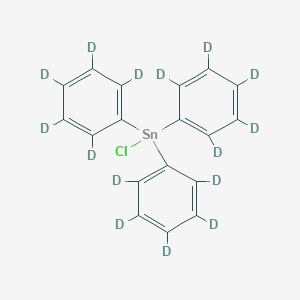

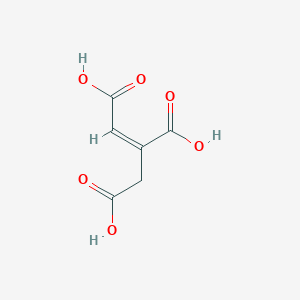

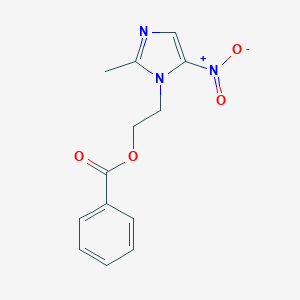

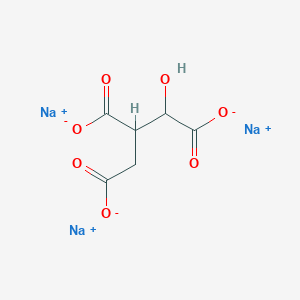

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

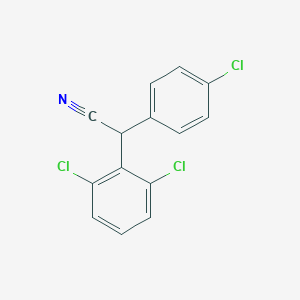

![[Dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid](/img/structure/B32039.png)

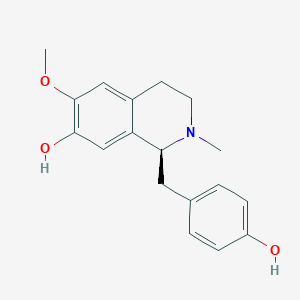

![2-[3-(4-Hydroxyphenyl)propyl]-5-methoxyphenol](/img/structure/B32063.png)